molecular formula C19H20N4O B6919901 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide

Cat. No.: B6919901
M. Wt: 320.4 g/mol
InChI Key: CDQTVUIFPOHVNI-UHFFFAOYSA-N
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Description

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide is a complex organic compound that features a unique structure combining pyrrolidine, pyridine, and indolizine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(16-11-17-5-1-2-10-23(17)14-16)21-13-15-6-7-18(20-12-15)22-8-3-4-9-22/h1-2,5-7,10-12,14H,3-4,8-9,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQTVUIFPOHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, which can be achieved through classical methodologies such as the Scholtz or Chichibabin reactions . These reactions often involve the cyclization of pyridine or pyrrole derivatives under specific conditions.

For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the indolizine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and indolizine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carboxamide and indole-2-carboxamide share structural similarities and biological activities.

    Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxamide are structurally related and exhibit similar chemical properties.

Uniqueness

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]indolizine-2-carboxamide is unique due to its combination of pyrrolidine, pyridine, and indolizine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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